N-[[6-(3-Methylpyrazol-1-yl)pyridin-3-yl]methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[6-(3-Methylpyrazol-1-yl)pyridin-3-yl]methyl]prop-2-enamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This molecule has been extensively studied due to its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
N-[[6-(3-Methylpyrazol-1-yl)pyridin-3-yl]methyl]prop-2-enamide selectively targets the mGluR5 receptor, which is a G protein-coupled receptor that plays a key role in synaptic plasticity, learning, and memory. This compound acts as a negative allosteric modulator of mGluR5, meaning that it binds to a site on the receptor that is distinct from the glutamate binding site and reduces the receptor's activity. By inhibiting the activity of mGluR5, this compound can modulate the release of neurotransmitters and affect various signaling pathways in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in animal models and human studies. It has been shown to improve cognitive function, reduce anxiety and depression-like behaviors, and decrease drug-seeking behavior in addiction models. This compound has also been shown to have analgesic effects and reduce seizures in animal models of epilepsy.
Advantages and Limitations for Lab Experiments
N-[[6-(3-Methylpyrazol-1-yl)pyridin-3-yl]methyl]prop-2-enamide has several advantages for lab experiments, including its high selectivity for mGluR5 and its ability to cross the blood-brain barrier. However, this compound has some limitations, including its relatively short half-life and the potential for off-target effects at high concentrations.
Future Directions
There are several future directions for research on N-[[6-(3-Methylpyrazol-1-yl)pyridin-3-yl]methyl]prop-2-enamide. One direction is to further explore its potential therapeutic applications in various neurological and psychiatric disorders. Another direction is to develop more selective and potent mGluR5 antagonists that can be used in clinical settings. Additionally, research could focus on the development of novel delivery methods for this compound to improve its pharmacokinetic properties and enhance its therapeutic potential. Finally, further studies are needed to elucidate the long-term effects of this compound and its potential for tolerance and dependence.
Synthesis Methods
N-[[6-(3-Methylpyrazol-1-yl)pyridin-3-yl]methyl]prop-2-enamide can be synthesized through a multi-step process involving the reaction of 3-methylpyrazole-1-carboxylic acid with 3-bromopyridine, followed by the reduction of the resulting compound with lithium aluminum hydride. The final step involves the reaction of the resulting alcohol with prop-2-enoyl chloride to yield this compound.
Scientific Research Applications
N-[[6-(3-Methylpyrazol-1-yl)pyridin-3-yl]methyl]prop-2-enamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have efficacy in animal models of fragile X syndrome, autism, addiction, anxiety, depression, and schizophrenia. This compound has also been studied for its potential use in the treatment of pain and epilepsy.
properties
IUPAC Name |
N-[[6-(3-methylpyrazol-1-yl)pyridin-3-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-3-13(18)15-9-11-4-5-12(14-8-11)17-7-6-10(2)16-17/h3-8H,1,9H2,2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWERVWCSOJALMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NC=C(C=C2)CNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.